molecular formula C14H13N9O2 B2587875 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034348-87-1

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2587875
CAS RN: 2034348-87-1
M. Wt: 339.319
InChI Key: YCOOISAGVBRPQU-UHFFFAOYSA-N
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Description

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13N9O2 and its molecular weight is 339.319. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on similar compounds such as 1,2,4-triazole and oxadiazole derivatives has demonstrated significant antibacterial activity. For instance, a study by Balandis et al. (2019) synthesized compounds with moieties like triazole, thiazole, and oxadiazole, showing excellent antibacterial activity against pathogens like P. aeruginosa and L. monocytogenes (Balandis et al., 2019). This suggests potential antibacterial applications for the compound .

Antitumor and Antimicrobial Activities

Enaminones, which can be precursors for compounds containing triazole and oxadiazole rings, have been shown to have antitumor and antimicrobial properties. Riyadh (2011) found that certain compounds with these moieties showed inhibition effects comparable to 5-fluorouracil against breast and liver carcinoma cell lines (Riyadh, 2011).

Synthesis and Pharmacological Potential

The synthesis and pharmacological potential of compounds with 1,2,4-oxadiazole and triazole rings have been a focus of recent research. Karpina et al. (2019) developed methods for synthesizing various acetamides with these moieties, highlighting their potential for diverse pharmacological activities (Karpina et al., 2019).

Antimicrobial Agents

The 1H-1,2,3-triazole-4-carboxamides class, which shares structural similarities with the compound , has been identified as a promising antimicrobial agent. A study by Pokhodylo et al. (2021) synthesized compounds from this class that demonstrated potent antibacterial effect against pathogens like S. aureus and antifungal effect against C. albicans (Pokhodylo et al., 2021).

High-Throughput Synthesis

The compound's structural components, 1,2,4-oxadiazole and 1,2,4-triazole, have been utilized in high-throughput synthesis processes. A study by Bogdan and Wang (2015) reported a high-throughput methodology for synthesizing small-molecule libraries of these heterocycles, indicating the compound's potential for efficient large-scale synthesis (Bogdan & Wang, 2015).

properties

IUPAC Name

1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9O2/c1-8-16-14(25-20-8)9-3-4-23-11(5-9)18-19-12(23)6-15-13(24)10-7-22(2)21-17-10/h3-5,7H,6H2,1-2H3,(H,15,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOOISAGVBRPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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